1-Octanol

Description

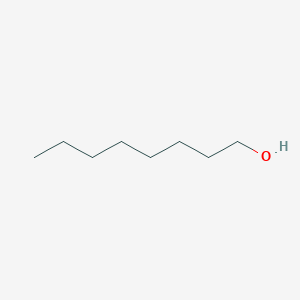

Structure

3D Structure

Propriétés

IUPAC Name |

octan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPLFHHGFOOTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O, Array | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021940 | |

| Record name | 1-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octanol appears as a clear colorless liquid with a penetrating aromatic odor. Insoluble in water and floats on water. Vapors heavier than air. Vapors may irritate the eyes, nose, and respiratory system., Liquid, Colorless liquid with a rose-like or lemon-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/sharp fatty-citrus odour | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C6-12 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/268/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

383 °F at 760 mmHg (USCG, 1999), 194.7 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg, 194-195 °C | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

178 °F (USCG, 1999), 81.1 °C, 178 °F (81 °C) (Closed cup), 81 °C c.c. | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 540 mg/L at 25 °C, Miscible in ethanol, ether; soluble in carbon tetrachloride, Miscible with chloroform, mineral oil; immiscible with glycerol, SOL IN PROPYLENE GLYCOL., 0.54 mg/mL, Solubility in water, mg/l at 20 °C: 0.30 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, 1 ml in 5 ml 50% alcohol (in ethanol) | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/268/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.829 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8262 g/cu cm at 25 °C, Relative density (water = 1): 0.83, 0.822-0.830 | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/268/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.5 (AIR= 1), Relative vapor density (air = 1): 4.5 | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.07 [mmHg], Vapor pressure, Pa at 20 °C: 8.7 | |

| Record name | 1-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

111-87-5, 68603-15-6, 67700-96-3, 220713-26-8 | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprylic alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C6-12 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C8-18 and C18-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C8-18 and C18-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C6-12 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Octanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV1779205D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

5 °F (USCG, 1999), -14.7 °C, -15.5 °C | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Methodologies for Octanol Synthesis and Production in Research Settings

Chemical Synthesis Pathways

Chemical synthesis pathways for octanol production involve various catalytic processes, often starting from smaller hydrocarbon units.

The Ziegler alcohol synthesis is a prominent industrial method for producing linear primary alcohols, including 1-octanol (B28484). This process typically involves the iterative oligomerization of ethylene (B1197577) using aluminum-based catalysts, specifically triethylaluminum, followed by oxidation of the resulting alkylaluminum products beilstein-journals.orgrsc.orggoogle.com. The reaction sequence can be idealized as follows:

Oligomerization: Triethylaluminum reacts with ethylene to form longer-chain alkylaluminum compounds, such as trioctylaluminum. Al(C₂H₅)₃ + 9 C₂H₄ → Al(C₈H₁₇)₃ beilstein-journals.org

Oxidation: The trialkylaluminum compounds are then oxidized, often using air or oxygen. Al(C₈H₁₇)₃ + 3 O → Al(OC₈H₁₇)₃ beilstein-journals.org

Hydrolysis: Subsequent hydrolysis yields a mixture of linear primary alcohols, which can then be separated by distillation to isolate this compound. Al(OC₈H₁₇)₃ + 3 H₂O → 3 HOC₈H₁₇ + Al(OH)₃ beilstein-journals.org

This method generates a broad range of linear alcohols with a distribution often described by a Poisson curve, necessitating further separation steps rsc.orggoogle.com.

The oxo synthesis process, also known as hydroformylation, is a major petrochemical route for producing aldehydes, which are subsequently hydrogenated to alcohols. For this compound, this process typically begins with the hydroformylation of 1-heptene (B165124) using syngas (a mixture of carbon monoxide and hydrogen) rsc.orgreddit.com.

Key Steps and Catalysts:

Hydroformylation: 1-Heptene reacts with carbon monoxide and hydrogen to form octanal (B89490). Rhodium or cobalt-based catalysts are commonly employed in this step. Rhodium complexes, such as those with phosphine (B1218219) ligands, are known for their high activity and selectivity reddit.com.

Hydrogenation: The intermediate octanal is then hydrogenated to this compound. This reduction step typically uses hydrogenation catalysts like copper-based catalysts.

An alternative route to this compound involves the telomerization of 1,3-butadiene (B125203) with water, a process notably developed by Kuraray rsc.org. This reaction yields 2,7-octadien-1-ol (B1588117) as an intermediate product. Subsequently, this unsaturated alcohol is hydrogenated to produce this compound.

Process Overview:

Telomerization: 1,3-Butadiene is dimerized with the simultaneous addition of water, typically catalyzed by palladium compounds and hydrophilic monodentate phosphines, to form 2,7-octadien-1-ol.

Hydrogenation: The 2,7-octadien-1-ol is then subjected to hydrogenation in the presence of a hydrogenation catalyst to yield n-octanol (this compound). This hydrogenation step is generally carried out at temperatures ranging from room temperature to approximately 200 °C under hydrogen pressures of 1-100 atmospheres.

This process offers an industrially advantageous method for producing highly pure n-octanol from readily available raw materials like butadiene, water, and hydrogen.

This pathway is a specific application of the oxo synthesis, emphasizing the two distinct stages for producing this compound. It involves the hydroformylation of an olefin, specifically 1-heptene, to an aldehyde (octanal), followed by the reduction of that aldehyde to the corresponding alcohol (this compound) reddit.com.

Detailed Steps:

Hydroformylation of 1-Heptene: 1-Heptene (CH₃(CH₂)₄CH=CH₂) reacts with syngas (CO/H₂) in the presence of a catalyst, commonly a rhodium complex, to primarily form octanal (CH₃(CH₂)₆CHO) reddit.com. This step is crucial for carbon chain elongation.

Reduction of Octanal: The octanal produced is then catalytically reduced to this compound (CH₃(CH₂)₇OH) reddit.com. Copper-based catalysts, such as Cu/Al₂O₃, have been investigated for the selective hydrogenation of octanal to this compound, even in mixtures containing unreacted octene. Under optimized conditions, high selectivity (up to 99.8%) towards this compound can be achieved over copper catalysts in the presence of an ionic liquid layer.

This method is a commercialized process, for example, by Sasol, where 1-heptene is converted to 1-octene (B94956) via an intermediate this compound, highlighting the importance of the hydrogenation of octanal to this compound reddit.com.

Recent research has focused on developing more sustainable and energy-efficient catalytic systems for this compound production, particularly from biomass-derived feedstocks.

One notable approach involves the one-pot production of this compound from biomass-derived furfural-acetone (FFA) beilstein-journals.org. This process utilizes sequential hydrogenation and hydrogenolysis over hydrophilic bifunctional catalysts, such as palladium supported on niobium phosphate (B84403) (Pd/NbOPO₄) beilstein-journals.org.

Key Features:

Feedstock: Furfural-acetone (FFA), a C8 platform chemical derived from biomass.

Catalyst System: Hydrophilic Pd/NbOPO₄ catalyst, often combined with acidic additives like trifluoromethanesulfonic acid (TfOH) beilstein-journals.org.

Reaction Conditions: The reaction typically involves an initial hydrogenation at room temperature under hydrogen pressure, followed by reaction at elevated temperatures (e.g., 190 °C).

Selectivity Control: A strategy of creating an intentional "phase problem" (using water as a solvent) has been employed to prevent the over-hydrogenolysis of this compound into n-octane, thereby increasing selectivity towards this compound.

Yields: Yields of this compound up to 62.7% have been reported from the one-pot conversion of biomass-derived FFA using this system.

This innovative pathway offers a promising route for synthesizing medium-chain-length alcohols from carbohydrate feedstocks, aligning with green chemistry principles.

Biosynthesis and Metabolic Engineering of Octanol

Biosynthesis offers a renewable and potentially more sustainable route for octanol production, leveraging genetically engineered microorganisms. This approach primarily involves modifying the fatty acid synthesis (FAS) pathway in host organisms.

Microorganisms and Pathways:

Escherichia coli (E. coli): A widely studied model bacterium for the biosynthesis of this compound. The pathway typically involves the following enzymatic steps:

Fatty Acid Biosynthesis: Glucose or glycerol (B35011) is used as a carbon source to build fatty acyl-CoA chains through the endogenous fatty acid synthesis pathway.

Thioesterase Activity: A thioesterase enzyme releases free octanoate (B1194180) (octanoic acid) from the fatty acid synthase complex.

Carboxylic Acid Reductase (CAR): A carboxylic acid reductase, often from Mycobacterium marinum, converts the free fatty acid (octanoic acid) to its corresponding aldehyde (octanal). This step requires a maturation factor, such as Sfp (phosphopantetheinyl transferase from Bacillus subtilis), to prepare CAR for catalysis.

Aldehyde Reductase (AHR): An aldehyde reductase, such as E. coli AHR, reduces the octanal to this compound.

Engineered E. coli strains have achieved titers of this compound up to 1.3 g/L with over 90% C8 specificity from glycerol. Productivity rates of 4.4 mg this compound L⁻¹ h⁻¹ have also been reported, with a significant portion of the product naturally excreted into the media.

Cyanobacteria (Synechocystis sp. PCC 6803): These photosynthetic microorganisms are explored as chassis for medium-chain fatty alcohol biosynthesis, offering a route that utilizes sunlight and carbon dioxide. Genes encoding key components of the this compound pathway (e.g., MmCAR, B. subtilis Sfp, and A. tetradius Tes3) have been expressed in Synechocystis to produce this compound and 1-decanol.

Enzymatic Roles in Biosynthesis:

Acetyl-CoA Carboxylase (ACC): Catalyzes the initial carboxylation of acetyl-CoA to malonyl-CoA, a crucial step for fatty acid synthesis.

Fatty Acid Synthase (FAS): A multi-enzyme complex responsible for the iterative elongation of fatty acid chains.

Alcohol Dehydrogenases (ADH) / Fatty Acid Reductases: Enzymes that catalyze the final reduction of aldehydes or fatty acids to alcohols, playing a key role in the terminal step of octanol biosynthesis.

Metabolic engineering efforts focus on optimizing enzyme expression, overcoming metabolic flux barriers, and identifying highly active enzymes to enhance octanol production and selectivity.

Advanced Analytical Techniques for Octanol Characterization and Detection in Research

Spectroscopic Methods

Spectroscopic methods provide detailed insights into the molecular structure, bonding, and interactions of octanol, offering a non-destructive means of analysis.

Raman spectroscopy is a powerful tool for investigating the intermolecular interactions of alcohols like octanol with various solvents. Studies employing Raman spectroscopy have examined the interactions of the free O-H bonds in n-octanol with organic solvents such as carbon tetrachloride (CCl₄), cyclohexane (B81311), and benzene (B151609) nih.govacs.orgresearchgate.netfigshare.com. Research has shown that while CCl₄ and cyclohexane have a minimal effect on the free O-H peak of alcohols, benzene as a solvent significantly red-shifts this band nih.govacs.org. This red-shift indicates a lengthening of the O-H bond due to interaction with the delocalized electronic structure of benzene nih.govacs.org. Computational studies, using methods like MP2/6-31G* and B3LYP/6-31+G**, have corroborated experimental findings, revealing a bimodal distribution of the free O-H peak in alcohol/benzene mixtures, indicative of two distinct alcohol/benzene complex types nih.govacs.org.

| Solvent Type | Effect on Free O-H Peak of Octanol | Observed Change |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | Small effect | Minimal shift |

| Cyclohexane | Small effect | Minimal shift |

| Benzene | Significant red-shift | O-H bond lengthening, bimodal distribution |

FTIR spectroscopy is extensively used to study the effects of octanol on the phase behavior of model lipid membranes, such as those composed of dimyristoylphosphatidylcholine (B1235183) (DMPC) ku.dk. This technique is sensitive to structural changes in lipid membranes, allowing researchers to measure parameters like phase transition temperature (Tm) ku.dkjournalagent.comnih.gov. Studies have demonstrated that octanol lowers the melting point and broadens the transition regime in these membranes ku.dk. The measured lowering in melting temperature exhibits a linear relationship with the molar percentage of octanol in the membrane, consistent with theoretical predictions ku.dk. FTIR also provides evidence regarding lipid dynamics (fluidity), acyl chain flexibility (ordering), and hydration state journalagent.com. For instance, changes in the C-H stretching vibrations can indicate alterations in the conformational order of lipid chains ku.dkmdpi.com.

| Membrane Property | Effect of Octanol | FTIR Observation |

|---|---|---|

| Melting Point (Tm) | Lowered | Shift in transition temperature |

| Transition Regime | Broadened | Wider temperature range for phase change |

| Lipid Chain Order | Affected | Changes in C-H stretching vibrations |

NMR spectroscopy, particularly multinuclear NMR (e.g., ¹H, ¹³C, ²H), is an invaluable technique for investigating the structure and dynamics of octanol and its molecular interactions mdpi.comnih.gov. Solid-state NMR (SSNMR) is well-suited for studying structurally disordered systems, such as molecules in confined environments mdpi.com. For instance, ²H-NMR has been employed to study the interaction of n-alkanols, including n-octanol, with dimyristoylphosphatidylcholine (DMPC) bilayers nih.gov. These studies reveal how octanol influences the orientational ordering of lipid acyl chains, demonstrating that n-octanol can order the acyl chains of DMPC, unlike shorter-chain alcohols like n-butanol which disorder them nih.gov. NMR is also used in conjunction with molecular dynamics (MD) simulations to understand the phase properties of amphiphilic molecules like octanol in bulk or confined environments, providing insights into local structures, molecular ordering, and dynamics mdpi.com.

| NMR Technique | Application in Octanol Research | Key Findings |

|---|---|---|

| Multinuclear NMR | Structure and dynamics of octanol in mixtures and confined environments | Local structure, molecular ordering, dynamics |

| ²H-NMR | Interaction with lipid bilayers (e.g., DMPC) | Octanol orders DMPC acyl chains |

| STD NMR | Quantification of molecular interactions with biological systems (e.g., M. smegmatis cells) | Crucial role of alkyl chain in interactions researchgate.net |

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of octanol in complex mixtures, as well as for determining its physicochemical properties.

GC-MS is a widely used technique for confirming the synthesis of octanol and analyzing its distribution in various systems researchgate.netnih.gov. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the detection and quantification of octanol even in complex matrices. For example, in studies involving the microbial production of 1-octanol (B28484) from biomass-derived chemicals, GC-MS analysis has been used to confirm the presence and quantify the yield of this compound researchgate.netresearchgate.net. It can also determine the distribution of synthesized octanol between different phases, such as cellular fractions and culture media researchgate.net. GC-MS has also been applied in the analysis of volatile organic compounds, where this compound can be used as an extraction solvent for GC-FID analysis, with GC-MS confirming the selectivity nih.gov.

| GC-MS Application | Research Context | Specific Outcome |

|---|---|---|

| Synthesis Confirmation | Microbial production of this compound | Confirmed presence and yield (e.g., 62 mg L⁻¹ from glucose) researchgate.net |

| Distribution Analysis | This compound in cell cultures | 73% in media, remainder in cellular fraction researchgate.net |

| Selectivity Confirmation | Volatile organic compound analysis | Confirmed detection of various compounds when octanol is used as extraction solvent nih.gov |

HPLC is a primary method for determining the octanol/water partition coefficient (P_OW or log P_OW), a crucial parameter for assessing the lipophilicity and environmental fate of chemical substances researchgate.netfao.orgnih.govacs.orgpensoft.net. The log P_OW represents the equilibrium distribution of a compound between this compound saturated with water and water saturated with this compound fao.org. HPLC-based methods offer advantages over traditional shake-flask methods, such as speed, versatility, and the ability to work with smaller sample quantities researchgate.netpensoft.net. These methods often utilize reversed-phase columns, where the retention time of a solute is correlated with its lipophilicity nih.govpensoft.net. A simple and rapid HPLC method can directly generate log P_OW estimates from methanol-water gradients using short octadecyl-poly(vinyl alcohol) (ODP) columns researchgate.net. This approach has demonstrated good precision and correlation with traditional shake-flask values researchgate.net. Furthermore, high-throughput HPLC methods have been developed that can measure a log P range of 0–5.6 without the need for an organic additive by coating short-alkyl columns with octanol present in the mobile phase acs.org.

| HPLC Method Aspect | Description | Benefit/Finding |

|---|---|---|

| Column Type | Octadecyl-poly(vinyl alcohol) (ODP) columns, short-alkyl columns researchgate.netacs.org | Rapid analysis, good correlation with shake-flask researchgate.net |

| Mobile Phase | Methanol-water gradient researchgate.net; Octanol-coated aqueous mobile phase acs.org | Direct log P_OW estimation, broad log P range (0-5.6) without organic additive researchgate.netacs.org |

| Sample Requirement | Milligram quantities researchgate.net | Economical for limited samples |

| pH Control | Buffer in aqueous phase (pH 2-13) researchgate.net | Measures log P_OW of neutral organic molecules at various pH |

Calorimetric Analysis: Differential Scanning Calorimetry (DSC) for Membrane Interactions

Differential Scanning Calorimetry (DSC) is a highly sensitive and non-perturbing technique employed to measure the thermodynamic properties of thermally induced transitions in materials, making it particularly valuable for characterizing lipid-membrane interactions. ucm.es This method measures the heat difference between a sample of interest and a reference as a function of temperature or time, providing essential insights into thermally induced phase changes in lipid membranes and how these changes are affected by the incorporation of various substances. doi.org

In the context of lipid bilayers, DSC provides a temperature-dependent heat capacity curve that reveals insights into their phase behavior. doi.org A typical thermogram of a pure phospholipid membrane exhibits a main transition temperature (Tm), which signifies the temperature at which the bilayer transitions from a gel phase to a liquid-crystalline phase. doi.org The width and enthalpy of this transition can also be determined from the heat capacity profile. doi.org

Research utilizing DSC has extensively investigated the effects of octanol on model lipid membranes, such as dimyristoylphosphatidylcholine (DMPC) and dipalmitoylphosphatidylcholine (DPPC). Studies have shown that octanol significantly influences the thermotropic behavior of these membranes. For instance, octanol has been observed to lower the melting point and broaden the transition regime in membranes. ku.dk This effect is attributed to octanol's interaction with the lipid bilayer, leading to a reduction in the phase transition temperature of the membrane. ku.dk

The addition of octanol to lipid membranes results in a shift of the transition temperature towards lower values and a broadening of the phase transition area. ku.dk Changes in the shape of the DSC profiles can be linked to an increased concentration of octanol within the fluid phase of the lipid. ku.dk Furthermore, the presence of octanol can induce a substantial thickening of the membrane at certain temperatures, suggesting a phase transition from a liquid to a gel state. acs.org

Table 1: Effect of Octanol on DPPC Membrane Transition Temperature (Selected Research Findings) ku.dk

| Octanol Molar Fraction in Membrane (mol%) | Transition Temperature (Tm) (°C) | Temperature Shift (ΔT) (°C) |

| 0 | 41.543 | 0 |

| 1.19 | 41.497 | -0.046 |

| 2.38 | 41.446 | -0.097 |

DSC analysis can also classify molecules based on their lipophilic action, similar to conventional octanol-water partition coefficient measurements, and can precisely determine their location within the phospholipid bilayer. nih.gov

Electrochemical Methods for Partition Coefficient Measurement

The octanol-water partition coefficient (P or Kow, often expressed as logP) is a crucial physicochemical parameter that quantifies the distribution of a chemical between an octanol phase and an aqueous phase at equilibrium. mdpi.comfao.org This parameter is vital for assessing the environmental fate and transport of organic chemicals, their bioaccumulation potential, and their interactions with biological systems. mdpi.comfao.orgajol.info

While traditional methods like the shake-flask and slow-stirring methods are widely used for logP determination, electrochemical techniques have emerged as valuable tools, particularly for compounds that can exist as ions in aqueous solutions. fao.orgajol.infonih.gov

One prominent electrochemical approach involves square wave voltammetry, which has been successfully developed for measuring the octanol-water partition coefficient of various compounds. ajol.infoajol.info These methods often leverage electrochemistry at liquid/liquid interfaces. ajol.info For instance, a study demonstrated the use of square wave voltammetry to determine the logP values for ten ferrocene (B1249389) derivatives. The measured logP values, ranging from 2.18 for 1-ferrocenylethanol to 4.38 for ferrocenyl-2-nitrophenyl, showed excellent agreement with theoretical calculations, evidenced by a correlation coefficient of 0.992. ajol.infoajol.info

In these electrochemical measurements, the concentration of the substance in the octanol phase is determined using techniques like square wave voltammetry, and the concentration in the aqueous phase is then calculated based on mass balance. The partition coefficient is subsequently derived as the ratio of the concentration in the octanol phase to that in the aqueous phase. ajol.info

It is important to note that n-octanol itself is generally unsuitable as a direct solvent for certain electrochemical purposes. In such cases, alternative solvents with similar electronic properties, such as 1,2-dichloroethane, may be employed, and the results are then correlated with n-octanol-water partition coefficients using linear solvation relationships. nih.gov Beyond determining partition coefficients, electrochemical methods can also be utilized to determine the standard Gibbs energies of ion transfer across the water|n-octanol interface, providing further insights into the lipophilicity of compounds. researchgate.net

Table 2: LogP Values of Ferrocene Derivatives Determined by Square Wave Voltammetry ajol.info

| Ferrocene Derivative | Experimental LogP |

| 1-ferrocenylethanol | 2.18 |

| Ferrocenyl-2-nitrophenyl | 4.38 |

| (Other derivatives not specified in source) | (Data not available) |

Other advanced methods for Kow measurement include a novel apparatus that integrates features of the slow-stir, filter-probe, and generator column methods, monitoring the approach to equilibrium by following the absorbance of the aqueous phase. rsc.org

Octanol S Interactions with Biological Systems: a Research Perspective

Membrane Interactions and Permeability Studies

Research into octanol's interaction with lipid membranes provides insights into membrane fluidity, phase transitions, and transport mechanisms.

Octanol-Assisted Liposome (B1194612) Assembly (OLA) is a sophisticated microfluidic technique utilized in bioengineering for the controlled production of liposomes. This method generates monodispersed, micron-sized, unilamellar, and biocompatible liposomes, which serve as simplistic cellular mimics valuable for designing synthetic cells, understanding cellular fundamentals in vitro, and for applications like cargo delivery nih.govntu.edu.sgspringernature.comjove.comnih.govjove.comwur.nl.

The OLA mechanism functions similarly to bubble blowing, where an inner aqueous phase and a surrounding lipid-carrying 1-octanol (B28484) phase are pinched off by outer surfactant-containing fluid streams nih.govntu.edu.sgjove.comwur.nl. This hydrodynamic flow focusing results in double-emulsion droplets that spontaneously develop a side-connected this compound pocket springernature.comnih.govwur.nl. Due to interfacial energy minimization, this pocket detaches, yielding fully assembled, solvent-free liposomes within minutes, thereby addressing the long-standing issue of residual oil in liposome bilayers nih.gov.

OLA offers several advantages for bioengineering applications, including steady liposome generation rates exceeding 10 Hz, efficient encapsulation of biomaterials, and the production of monodispersed liposome populations nih.govntu.edu.sgjove.comwur.nl. The technique requires very small sample volumes, approximately 50 µL, which is crucial when working with precious biological materials nih.govjove.com. The unilamellarity and biocompatibility of OLA-produced liposomes have been validated through the incorporation of functional proteins like α-haemolysin pores and bacterial divisome proteins nih.gov. This microfluidic platform is particularly suitable for synthetic biology and synthetic cell research, enabling immediate on-chip experimentation ntu.edu.sgjove.com.

Octanol significantly influences the physical properties and phase behavior of model lipid membranes, such as those composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). Studies have shown that octanol generally lowers the main phase transition temperature (Tm) of DMPC and broadens the transition regime ku.dkacs.orgacs.orgresearchgate.net. For instance, octanol has been observed to reduce the Tm of DMPC from 22.7 °C to 15.7 °C acs.org. This effect is attributed to alcohols shorter than decanol (B1663958) inducing a negative chain length mismatch condition, leading to disorder and enhanced interdigitation within DMPC membranes, which results in membrane thinning and softening acs.org.

However, some observations present a more complex picture; for example, at 28 °C, the addition of octanol to DMPC can lead to a substantial thickening of the membrane, suggesting a phase transition to a gel state and an increase in Tm, which contrasts with the general lowering effect observed at other conditions or by other methods acs.org.

Molecular dynamics simulations provide further insights into these interactions. In phase-separated lipid bilayers, octanol preferentially partitions into the liquid-disordered phase, with a ratio of approximately 3:1 over the liquid-ordered phase nih.govresearchgate.net. The presence of octanol can also increase cholesterol flip-flop rates, indicating a decrease in lipid order nih.govresearchgate.net. Under high external pressure, octanol has been observed to cause a drastic decrease in the area per lipid and an increase in the lipid order parameter in DMPC systems, potentially indicating a pressure-induced phase transition to a partially interdigitated gel phase (Lβi) nih.gov. Conflicting reports exist regarding octanol's effect on lateral lipid diffusion coefficients in DMPC membranes, with some molecular dynamics simulations showing a decrease and nuclear magnetic resonance (NMR) experiments indicating an increase researchgate.net.

Table 1: Effects of Alcohols on DMPC Main Phase Transition Temperature (Tm)

| Alcohol | Effect on DMPC Tm (°C) | Observation/Technique | Reference |

| None (Pure DMPC) | 22.7 (DSC) / 23.6 (known) / 23.1 (FTIR) | Baseline Tm | ku.dkacs.org |

| Ethanol (B145695) | Reduces to 21.3 | Differential Scanning Calorimetry (DSC) | acs.org |

| Pentanol | Reduces to 13.0 | Differential Scanning Calorimetry (DSC) | acs.org |

| Octanol | Reduces to 15.7 | Differential Scanning Calorimetry (DSC) | acs.org |

| Octanol | Lowers and broadens | Differential Scanning Calorimetry (DSC), FTIR | ku.dk |

| Decanol | Increases to 27.3 | Differential Scanning Calorimetry (DSC) | acs.org |

| Dodecanol | Increases to 32.0 | Differential Scanning Calorimetry (DSC) | acs.org |

Octanol plays a significant role in modulating membrane permeability, acting as a crucial model in pharmacological and separation sciences. The octanol-water partition coefficient (logPOW) is widely recognized as an excellent proxy for predicting membrane permeability of compounds nih.govwikipedia.orgmdpi.com. Research indicates that factors influencing octanol-water partition coefficients similarly affect membrane permeability nih.govugent.be.

Octanol is employed as a phase modifier that alters transport kinetics in various solvent extraction systems rsc.orgrsc.org. For passive diffusion processes, models for alcohols correlate with known modulations of membrane bilayers, exhibiting a size-dependent "cut-off" point in their potency nih.gov. Molecular dynamics simulations have revealed a unique mechanism of water transport across water/octanol phase boundaries: self-assembled octanol molecules at the interface reversibly bind water and "swing" like a hinge, facilitating water entry into a semi-organized interfacial layer rsc.orgrsc.org. This "hinge" mechanism is distinct from typical lipid flipping and water transport processes observed in protein-free membranes, highlighting the specific role of octanol in this context rsc.orgrsc.org.

Specifically, in the presence of octanol, cholesterol flip-flop rates are observed to increase with both alcohol length and concentration, which is indicative of a decrease in lipid order within the bilayer nih.govresearchgate.net. Furthermore, MD simulations have been utilized to study the formation and lifetimes of "water wires" within lipid bilayers and water/octane (B31449) model systems, demonstrating qualitative similarities in wire lifetimes between these environments aip.orgresearchgate.net. At the water/octanol interface, MD simulations have revealed the organization of an octanol bilayer-like region rsc.orgrsc.org. Coarse-grained MD simulations have also elucidated that 1-alkanols, including octanol, spontaneously assemble within the lipid bilayer, with their hydroxyl groups preferentially binding to the lipid carbonyl groups and their hydrocarbon chains extending into the hydrophobic core researchgate.net. However, it is important to note that some MD simulation results regarding octanol's effect on lateral lipid diffusion in DMPC membranes conflict with experimental observations researchgate.net.

Octanol is widely recognized as a mimetic for cell membrane hydrophobicity, particularly through its use in the octanol-water partition coefficient (logPOW). This coefficient is a broadly accepted measure of lipophilicity and serves as a surrogate for the partitioning behavior of compounds across more complex phospholipid bilayer membranes wikipedia.orgrsc.orgrsc.orgresearchgate.net.

While octanol is considered a good mimetic for the membrane interface, its utility as a precise surrogate for the entire membrane, especially the hydrophobic core, is debated nih.gov. This is because water-saturated octanol is microscopically inhomogeneous, presenting a mixture of polar hydroxyl environments, hydrophobic alkane tail environments, and their interfaces nih.gov. Some studies suggest that for highly hydrophobic chemicals with large KOW values, octanol may not accurately mimic the partitioning behavior of biological membranes due to the more definite and structured nature of cellular lipid phases compared to bulk octanol sfu.ca.

Neurobiological and Pharmacological Research

Octanol has been investigated for its neurobiological and pharmacological effects, particularly concerning its influence on neuronal activity and its potential therapeutic applications for neurological disorders.

One significant area of research involves octanol's ability to inhibit low threshold calcium channels (LTCC) in olivary neurons nih.govresearchgate.net. This inhibitory action is relevant to conditions like essential tremor (ET), a common movement disorder. Studies in rats have shown that octanol can reduce harmaline-induced tremor, a model for ET, by blocking the abnormal activation of these T-type calcium channels nih.govresearchgate.net. Clinical trials in humans with essential tremor have also explored this compound's effects, demonstrating that a single low dose can transiently reduce tremor amplitude nih.govfrontiersin.org.

Furthermore, octanol is known to block gap junctions, which are intercellular channels that facilitate direct communication between cells frontiersin.org. This property has implications for understanding its effects in various physiological and pathological contexts. In the context of focal cerebral ischemia, octanol has demonstrated complex and duration-dependent effects in rats. It significantly reduced infarct volume and neurological deficits following 2 hours of middle cerebral artery occlusion (MCAO), but paradoxically enlarged the infarct volume after 30 minutes of occlusion spandidos-publications.com. These opposing effects were found to be mediated, at least in part, through the counter-regulation of anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins spandidos-publications.com.

From an electrophysiological perspective, this compound's administration has been shown to decrease low frequency brain spectral power in healthy adults, consistent with its capacity to block CaV3.1 T-type calcium channels in thalamocortical neurons and CaV3.3 T-type calcium channels in thalamic reticular neurons frontiersin.org. This action also aligns with its observed ability to reduce the synchronization of neocortical networks frontiersin.org.

Effects on T-Type Calcium Channels in Neurons

Research indicates that octanol exerts significant inhibitory effects on T-type calcium channels (CaV3), which are crucial for neuronal excitability and oscillatory behavior nih.govfrontiersin.orgnih.govnih.gov. Studies have shown that this compound inhibits recombinant human CaV3.1 (alpha1G) T-channel isoforms expressed in human embryonic kidney (HEK) 293 cells in a concentration-dependent manner, with an IC50 of 362 µM nih.gov. Similarly, it inhibits native thalamic CaV3.1 T-currents with an IC50 of 287 µM nih.gov. Furthermore, this compound has been observed to inhibit native T-currents in neurons of the nucleus reticularis thalami (nRT) at subanesthetic concentrations, demonstrating an IC50 of approximately 4 µM sfu.ca.

The inhibitory action of octanol on T-currents is characterized by an acceleration of macroscopic inactivation kinetics and a hyperpolarizing shift in the steady-state inactivation curve nih.govsfu.ca. This modulation can diminish burst firing in thalamocortical (TC) relay neurons without significantly affecting their passive membrane properties nih.gov. The interaction of octanol with thalamic T-currents is considered a contributing factor to the pharmacological effects of aliphatic alcohols, including their anesthetic properties nih.gov. Moreover, as a T-type calcium channel blocker, this compound has been shown to reduce tremor in murine models of essential tremor and can block low-threshold calcium channels in central neurons frontiersin.orgmdpi.com. The role of T-type calcium channels in motor coordination and pathological tremors further highlights the significance of octanol's effects on these channels mdpi.com.

A summary of octanol's inhibitory effects on T-type calcium channels is presented in the table below:

| Channel Type / Location | IC50 (µM) | Observed Effects | Reference |

| Recombinant CaV3.1 | 362 | Inhibition, accelerated inactivation, hyperpolarizing shift in inactivation curve | nih.gov |

| Native Thalamic CaV3.1 | 287 | Inhibition, diminished burst firing, accelerated inactivation, hyperpolarizing shift in inactivation curve | nih.gov |

| Native nRT T-currents | ~4 | Inhibition, hyperpolarizing shift in inactivation | sfu.ca |

Modulation of Neuronal Nicotinic Acetylcholine Receptors (AChRs)

Furthermore, octanol has been observed to increase the proportion of low-conductance-state currents relative to high-conductance-state currents, without altering the amplitude of the currents themselves researchgate.net. These specific actions of octanol on neuronal nAChRs at the single-channel level are consistent with an atypical open channel block model, similar to observations with muscle nicotinic AChRs researchgate.net. The modulatory effects of alcohols on nAChRs are complex and are influenced by factors such as alcohol chain length and the specific subunit composition of the nAChR nih.gov.

Research on Tremor Suppression (e.g., Essential Tremor Models)

Octanol has been investigated for its potential in suppressing tremors, particularly in models of essential tremor (ET). Studies have demonstrated that this compound can help reduce involuntary shaking associated with essential tremor researchgate.net. In preclinical research, both this compound and its metabolite, octanoic acid, have shown significant efficacy in reducing harmaline-induced tremor in mouse models of ET oup.comresearchgate.netresearchgate.net.

The mechanism underlying this tremor-suppressing effect involves this compound's ability to inhibit calcium channels on inferior-olive neurons in the medulla, thereby reducing their synchronized intrinsic oscillations nih.gov. This action contributes to the observed reduction in drug-induced tremor in rat models nih.gov. Pilot clinical trials in patients with essential tremor have further supported these findings, with a single oral dose of 1 mg/kg of this compound significantly decreasing tremor amplitude for up to 90 minutes researchgate.netnih.govnih.gov. These trials reported no significant side effects or signs of intoxication at this dosage nih.govnih.gov. Dose-escalation studies have also shown that this compound is well-tolerated at doses up to 64 mg/kg, with suggestions that higher doses might provide more sustained benefits researchgate.netnih.gov. The involvement of T-type calcium channels in tremor generation is well-established, and octanol's blocking effect on these channels is considered a key factor in its tremor-suppressing properties frontiersin.orgmdpi.commdpi.com.

Anti-inflammatory Properties and Scarring Reduction

Octanol has demonstrated potential anti-inflammatory properties and the ability to reduce scarring in research settings researchgate.net. In studies involving rats, octanol was found to help reduce inflammation in the brain following a stroke researchgate.net. Furthermore, it contributed to lowering inflammation-related scar tissue in the brain after a minor traumatic brain injury researchgate.net.

More detailed investigations have shown that octanol can attenuate reactive gliosis and scar formation following brain injury jneurosci.orgplos.org. This attenuation includes a significant decrease in cellular proliferation, with octanol administered prior to injury reducing cell proliferation by 60% jneurosci.orgplos.org. The compound also reduced the distance of glial fibrillary acidic protein (GFAP)-immunoreactive astrocytes from the wound margin by 32% when administered prior to injury and 18% when administered post-injury jneurosci.orgplos.org. Additionally, treatment with octanol decreased the number of reactive microglia by 55% and, when given before injury, reduced the distance of NG2 expression from the wound by 48% jneurosci.orgplos.org. These findings suggest that octanol can mitigate key components of reactive gliosis, namely cellular activation and proliferation jneurosci.orgplos.org. In another study, a combination of this compound with α-pinene and linalool (B1675412) exhibited significant topical anti-inflammatory and analgesic effects in mice by inhibiting cyclooxygenase-2 (COX-2) overexpression.

Anesthetic Properties and Mechanisms

Aliphatic alcohols, including octanol, are known to possess anesthetic capacity in vivo nih.gov. Research into the mechanisms of anesthesia often considers the Meyer-Overton rule, which correlates anesthetic potency with lipid solubility, frequently measured by the octanol-water partition coefficient nih.gov. This suggests that anesthetic-binding sites are likely amphipathic, possessing both polar and nonpolar characteristics nih.gov.

Octanol has been shown to block various types of calcium channels in neurons, including T-type, N-type, and L-type channels, to a similar extent in hippocampal CA1 pyramidal neurons. Specifically, general anesthetics, including octanol, completely and reversibly block T-currents. The EC50 for this compound in blocking T-currents in adult rat sensory neurons is reported as 122 µM.